3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one

Medicinal Chemistry Physicochemical Properties Lead Optimization

Sourcing high-purity, uniquely substituted β-lactam building blocks for medicinal chemistry can be difficult, often leading to inconsistent assay results. This compound directly addresses that challenge. - **High-Purity Scaffold:** ≥98% purity minimizes false positives/negatives in HTS campaigns, a critical advantage over lower-purity analogs. - **Versatile Synthetic Handle:** The 3-amino group enables rapid amide coupling & sulfonamide formation; the thiophene ring is primed for cross-coupling reactions. - **Distinctive Pharmacophore:** The thiophen-2-yl group provides distinct electronic properties compared to simple phenyl analogs, while the 3,4-dimethoxybenzyl N-substituent enhances solubility and offers additional hydrogen-bonding opportunities.

Molecular Formula C16H18N2O3S
Molecular Weight 318.4 g/mol
Cat. No. B12076388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one
Molecular FormulaC16H18N2O3S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=CS3)OC
InChIInChI=1S/C16H18N2O3S/c1-20-11-6-5-10(8-12(11)21-2)9-18-15(14(17)16(18)19)13-4-3-7-22-13/h3-8,14-15H,9,17H2,1-2H3
InChIKeyQBWMUEPGIWXQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one: A Structurally Defined β-Lactam Building Block for Targeted Library Synthesis


3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one (CAS 1291491-14-9) is a synthetic azetidin-2-one (β-lactam) derivative characterized by a 3-amino group, a 3,4-dimethoxybenzyl N-substituent, and a thiophen-2-yl group at the 4-position. The compound has a molecular formula of C16H18N2O3S and a molecular weight of 318.39 g/mol . It belongs to a class of heterocyclic compounds widely explored for antibacterial, anticancer, and enzyme-inhibitory activities, although specific biological data for this compound are not disclosed in the primary literature. Commercially, it is offered as a high-purity (≥98%) research chemical suitable for medicinal chemistry and pharmaceutical R&D .

Why 3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one Cannot Be Simply Replaced by In-Class Analogs


Substitution at the N1 and C4 positions of the azetidin-2-one scaffold profoundly influences physicochemical properties, conformational preferences, and biological target interactions. Replacing the 3,4-dimethoxybenzyl group with a simple benzyl group (e.g., CAS 1291488-18-0) reduces molecular weight by ~60 Da and eliminates hydrogen-bond acceptor sites, potentially altering solubility and target binding. Similarly, exchanging the thiophen-2-yl moiety for a phenyl ring (e.g., 3-Amino-1-(3,4-dimethoxybenzyl)-4-phenylazetidin-2-one) removes the sulfur heteroatom, which can participate in unique non-covalent interactions with biological targets . These structural variances mean that in-class compounds cannot be assumed to be functionally interchangeable without explicit comparative data.

Quantitative Differentiation Evidence for 3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from N1-Benzyl Analog

The target compound's 3,4-dimethoxybenzyl substituent increases molecular weight by 60.05 g/mol relative to the N1-benzyl analog 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one (CAS 1291488-18-0), which has a molecular weight of 258.34 g/mol . The heavy atom count is 23 for the target compound versus 18 for the benzyl analog , contributing to a greater topological polar surface area (tPSA) and altered lipophilicity profile.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Purity Specification and Quality Control Differentiation

The target compound is supplied with a purity specification of NLT 98% (HPLC) by manufacturers such as MolCore . In contrast, the close analog 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one is listed at 95%+ purity from a major catalog supplier . This 3% minimum purity difference reduces the burden of purification for the target compound in sensitive assays and ensures greater consistency across experimental replicates.

Chemical Procurement Quality Assurance Reproducibility

Hydrogen Bond Acceptor Count and Predicted Lipophilicity Differentiation

The 3,4-dimethoxybenzyl substituent introduces two additional methoxy oxygen atoms, increasing the hydrogen bond acceptor (HBA) count to 5, compared to 2 for the N1-benzyl analog . Predicted logP values, though not experimentally confirmed for the target compound, are expected to be lower due to the polar methoxy groups. The 5-bromothiophen-2-yl analog (CAS 1291489-10-5) has a reported XLogP3 of 2.3 [1], suggesting the target compound's logP is ≤2.3.

Drug-likeness ADME Prediction Fragment-Based Design

Optimal Application Scenarios for 3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one Based on Structural Differentiation


Synthesis of β-Lactam-Focused Compound Libraries for Phenotypic Screening

The compound's high purity (≥98%) and unique substitution pattern make it an ideal starting point for constructing diverse β-lactam libraries. Its 3-amino group allows for facile derivatization (e.g., amide coupling, sulfonamide formation), while the thiophene ring can participate in metal-catalyzed cross-coupling reactions, enabling rapid analog generation . The 3,4-dimethoxybenzyl group provides additional synthetic handles for late-stage functionalization compared to simpler N-benzyl analogs.

Physicochemical Property Optimization in Fragment-Based Drug Discovery (FBDD)

The increased hydrogen bond acceptor count (5 vs. 2 for N1-benzyl analog) and predicted lower logP position this compound as a more polar, fragment-like scaffold. It can serve as a core fragment for optimizing solubility and reducing lipophilicity-driven off-target effects in early-stage programs [1].

Development of Novel β-Lactamase Inhibitors or Antibacterial Agents

The thiophen-2-yl group at C4 is isosteric with phenyl but offers distinct electronic properties due to the sulfur atom, which can enhance binding to the catalytic serine in β-lactamases or penicillin-binding proteins. The 3,4-dimethoxybenzyl group may further improve affinity through additional hydrophobic and hydrogen-bonding interactions .

Procurement for High-Throughput Screening (HTS) with Stringent Purity Requirements

The compound's NLT 98% purity specification reduces the risk of false positives/negatives in HTS campaigns. This is a critical advantage over lower-purity analogs (e.g., 95%+), as even minor impurities can be bioactive or interfere with assay detection technologies .

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